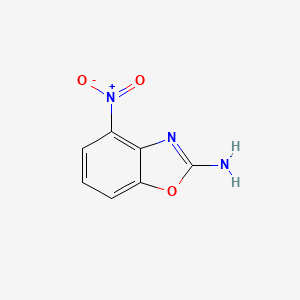

4-Nitro-1,3-benzoxazol-2-amine

Description

Significance of the Benzoxazole (B165842) Scaffold in Chemical and Biological Research

The benzoxazole scaffold, a fusion of a benzene (B151609) ring and an oxazole (B20620) ring, is a privileged structure in the realm of chemistry and pharmacology. igi-global.comthieme-connect.com Its importance stems from its widespread presence in both naturally occurring molecules and synthetically derived compounds, as well as its association with a diverse array of biological activities. nih.govresearchgate.net

Prevalence in Natural Products and Synthetic Compounds

Benzoxazole motifs are integral components of numerous natural products, often serving as key building blocks for complex molecular architectures. researchgate.netcore.ac.uk They are also a cornerstone in synthetic organic chemistry, providing a versatile starting point for the creation of novel compounds with potential applications in drug discovery and materials science. thieme-connect.comcore.ac.uk The synthesis of benzoxazole derivatives has been a major focus for chemists, leading to a vast library of compounds with varied functionalities. thieme-connect.com For instance, the reaction of 2-aminophenols with various reagents like carboxylic acids, aldehydes, and orthoesters has been extensively explored to generate a wide range of benzoxazole derivatives. researchgate.netnih.gov

Broad Spectrum of Biological Relevance (Conceptual Framework)

The benzoxazole nucleus is recognized for its capacity to interact with various biological targets, leading to a wide spectrum of pharmacological effects. igi-global.cominnovareacademics.in This has made benzoxazole derivatives a focal point in medicinal chemistry research. nih.govinnovareacademics.in Studies have demonstrated that compounds containing the benzoxazole scaffold exhibit a range of biological activities, including:

Antimicrobial: Effective against various bacterial and fungal strains. researchgate.netd-nb.info

Anticancer: Showing cytotoxic effects against different cancer cell lines. nih.govnih.gov

Anti-inflammatory: Demonstrating potential in modulating inflammatory pathways. researchgate.netnih.gov

Antiviral: Exhibiting activity against certain viruses. d-nb.info

Anticonvulsant: Showing promise in the management of seizures. nih.gov

Analgesic: Displaying pain-relieving properties. nih.gov

This broad range of activities underscores the therapeutic potential of the benzoxazole scaffold and provides a strong basis for the continued exploration of its derivatives. innovareacademics.in

Importance of Nitro and Amino Functional Groups in Organic Synthesis and Reactivity

The presence of both a nitro (NO₂) and an amino (NH₂) group on the benzoxazole core of 4-Nitro-1,3-benzoxazol-2-amine significantly influences its chemical properties and reactivity.

The nitro group is a powerful electron-withdrawing group, a characteristic that plays a crucial role in organic synthesis. gsa.ac.ukmdpi.comuniroma2.it This property reduces the electron density of the aromatic ring, making it more susceptible to nucleophilic attack. gsa.ac.ukmdpi.comuniroma2.it Furthermore, the nitro group can be readily transformed into a variety of other functional groups, making it a versatile synthetic handle. gsa.ac.ukscispace.com For instance, the reduction of a nitro group is a common method for introducing an amino group onto an aromatic ring. chemistrytalk.org

The amino group , on the other hand, is a nucleophilic functional group that is fundamental to the structure of many biologically important molecules, including amino acids, the building blocks of proteins. chemistrytalk.orgstudysmarter.co.uk In organic synthesis, the amino group can be a site for various chemical modifications. However, its reactivity often necessitates the use of protecting groups to prevent unwanted side reactions during multi-step syntheses. organic-chemistry.orglabinsights.nllibretexts.org

Overview of Academic Research Trajectories for Benzoxazole Derivatives

Research into benzoxazole derivatives has followed several key trajectories, driven by their diverse biological potential. nih.gov A significant area of focus has been the synthesis and evaluation of novel benzoxazole compounds as potential therapeutic agents. innovareacademics.intandfonline.com This includes the development of new synthetic methodologies to access a wider range of derivatives with improved efficiency and under environmentally friendly conditions. thieme-connect.comnih.gov

Recent studies have explored the development of benzoxazole derivatives as:

Anticancer agents: Targeting various mechanisms involved in cancer progression. nih.govwisdomlib.org

Antimicrobial agents: To combat the growing problem of antibiotic resistance. d-nb.infochemistryjournal.net

Anti-inflammatory agents: For the treatment of various inflammatory conditions. derpharmachemica.comresearchgate.net

Agrochemicals: Including herbicides and insecticides. mdpi.comresearchgate.net

A₂A receptor antagonists: For potential application in neurodegenerative diseases. nih.gov

These research efforts highlight the ongoing interest in the benzoxazole scaffold and its potential to yield new and effective molecules for a variety of applications. nih.gov

Rationale for Focused Investigation of this compound

The specific compound this compound presents a compelling case for focused investigation due to the unique combination of its structural features. The benzoxazole core provides a proven platform for biological activity. The presence of the electron-withdrawing nitro group and the nucleophilic amino group at specific positions on the benzoxazole ring creates a molecule with distinct electronic and reactive properties.

This substitution pattern suggests several avenues for further research. The nitro group can act as a handle for further chemical modifications, allowing for the synthesis of a library of related compounds. For example, reduction of the nitro group would yield a diaminobenzoxazole derivative, opening up new possibilities for derivatization. The amino group itself can be functionalized to explore structure-activity relationships. The strategic placement of these functional groups is expected to influence the molecule's interaction with biological targets, potentially leading to novel pharmacological activities.

Structure

3D Structure

Properties

IUPAC Name |

4-nitro-1,3-benzoxazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O3/c8-7-9-6-4(10(11)12)2-1-3-5(6)13-7/h1-3H,(H2,8,9) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLYRPQRCQMLKSM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)OC(=N2)N)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Approaches to 4 Nitro 1,3 Benzoxazol 2 Amine

Classical and Contemporary Cyclization Strategies for Benzoxazole (B165842) Core Formation

The formation of the benzoxazole scaffold is the foundational step in synthesizing the target compound. This is typically achieved through cyclization reactions that form the five-membered oxazole (B20620) ring fused to a benzene (B151609) ring.

Condensation Reactions Involving Aminophenols and Related Precursors

The most prevalent method for constructing the benzoxazole core is the condensation of a 2-aminophenol with a one-carbon electrophile. This versatile strategy allows for the incorporation of various substituents onto the benzoxazole ring system. A key precursor for the target molecule is 2-Amino-3-nitrophenol, which already contains the required nitro group at the desired position.

Common approaches include:

Reaction with Cyanogen Bromide: The cyclization of 2-aminophenols with cyanogen bromide (BrCN) is a direct method to produce 2-aminobenzoxazoles. Applying this to 2-amino-3-nitrophenol would theoretically yield 4-nitro-1,3-benzoxazol-2-amine directly.

Reaction with Isothiocyanates: 2-Aminophenols react with isothiocyanates to form thiourea (B124793) intermediates, which then undergo iodine-mediated oxidative cyclodesulfurization to yield N-substituted-1,3-benzoxazol-2-amine derivatives. nih.gov

Reaction with Aldehydes and Acids: Condensation of 2-aminophenols with aldehydes or carboxylic acids is a widely used method for synthesizing 2-substituted benzoxazoles. jetir.orgmdpi.comrsc.orgnih.gov These reactions often require catalysts and can be performed under various conditions, including microwave irradiation or using green catalysts. jetir.orgrsc.org

Reaction with Carbon Disulfide: In the presence of a base like potassium hydroxide, 2-aminophenols can react with carbon disulfide. For instance, 2-amino-3-nitrophenol reacts with carbon disulfide to form 4-nitro-1,3-benzoxazole-2-thiol, a closely related precursor. chemicalbook.com

The choice of reactants and conditions can be tailored to achieve desired yields and purity. Below is a table summarizing various condensation strategies.

| Precursor 1 | Precursor 2 | Catalyst/Reagent | Conditions | Product Type |

| 2-Aminophenol | Aromatic/Aliphatic Acid | NH4Cl | Ethanol (B145695), 80-90°C | 2-Substituted Benzoxazole |

| 2-Aminophenol | Tertiary Amide | Tf2O, 2-Fluoropyridine | DCM, Room Temp | 2-Substituted Benzoxazole |

| 2-Aminophenol | Isothiocyanate | Iodine, K2CO3 | THF, Room Temp | N-Phenyl-1,3-benzoxazol-2-amine |

| 2-Amino-3-nitrophenol | Carbon Disulfide | KOH | Ethanol/Water, Reflux | 4-Nitro-1,3-benzoxazole-2-thiol |

Multicomponent Reactions for Scaffold Assembly

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to synthesizing complex molecules like benzoxazoles in a single step from three or more starting materials. beilstein-journals.org These reactions are highly valued for their operational simplicity and ability to rapidly generate molecular diversity. beilstein-journals.org

One notable MCR for benzoxazole synthesis involves the reaction of catechols, ammonium acetate (as a nitrogen source), and various aldehydes. researchgate.net This method, often catalyzed by metal complexes under mild conditions, provides a direct route to the benzoxazole scaffold. researchgate.netrsc.org Another innovative approach is a three-component reaction involving an optionally substituted 2-aminophenol, an amine, and reactants like CCl2(OAr)2 in the presence of a base. google.com Such strategies streamline the synthetic process, reducing waste and saving time compared to traditional multi-step syntheses.

Introduction of Nitro and Amino Functionalities

The specific placement of the nitro and amino groups is critical to the identity of this compound. This can be achieved either by building the benzoxazole ring from an already nitrated precursor or by functionalizing the pre-formed benzoxazole core.

Nitration Strategies on Benzoxazole Precursors

Two primary strategies exist for introducing the nitro group:

Nitration of a Pre-formed Benzoxazole Ring: Direct nitration of a benzoxazole scaffold is a common method. The nitration of benzoxazole typically occurs at the 5- or 6-position. researchgate.net However, the nitro group can be directed to the 4- or 7-position, particularly if the 5- and 6-positions are blocked. researchgate.net This approach would involve synthesizing 1,3-benzoxazol-2-amine first and then performing a selective nitration to introduce the nitro group at the C4 position.

Cyclization of a Nitrated Precursor: A more direct and regioselective approach is to start with a precursor that already contains the nitro group in the correct position. The synthesis of 2-Amino-3-nitrophenol provides an ideal starting material. chemicalbook.comguidechem.comchemicalbook.com Cyclizing this compound, for example with cyanogen bromide, directly yields the 4-nitro-benzoxazole core, avoiding issues with regioselectivity during nitration. Another documented pathway involves condensing 2-amino-4-sodium nitrophenolate with nitrobenzoyl chloride, followed by acid-catalyzed cyclization to form 2-(nitrophenyl)-5-nitrobenzoxazole. google.com

| Strategy | Starting Material | Key Transformation | Advantage |

| Direct Nitration | 1,3-Benzoxazol-2-amine | Electrophilic Aromatic Substitution | Utilizes a simple benzoxazole core |

| Precursor Cyclization | 2-Amino-3-nitrophenol | Ring formation (e.g., with BrCN) | Excellent regiocontrol for the nitro group |

Reductive Pathways for Amino Group Introduction from Nitro Precursors

The final amino group at the C2 position is typically introduced via cyclization as described above (e.g., using cyanogen bromide). However, if other nitro groups are present on the molecule, they can be selectively reduced to amino groups. For instance, the synthesis of 2-(aminophenyl)-5-aminobenzoxazole is achieved by the palladium-on-carbon (Pd/C) catalyzed hydrogenation of its dinitro precursor. google.com This demonstrates a standard and effective method for converting aromatic nitro groups to amines.

Other common reductive methods that can be employed include:

Catalytic Hydrogenation: Using catalysts like Pd/C, PtO2, or Raney Nickel with hydrogen gas is a clean and efficient method. guidechem.comast487.com

Metal/Acid Systems: Classic methods such as using tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl) are also effective for nitro group reduction.

Transfer Hydrogenation: Reagents like hydrazine in the presence of a catalyst (e.g., Raney Nickel) can also be used. researchgate.net

A combined reductive cyclization approach has also been reported where o-nitrophenols react with benzaldehydes in the presence of sulfur and DABCO to form benzoxazoles, simultaneously reducing the nitro group and forming the ring. organic-chemistry.org

Advanced and Green Synthetic Protocols

Modern synthetic chemistry emphasizes the development of environmentally friendly and sustainable methods. The synthesis of benzoxazoles has benefited significantly from these advancements.

Green strategies include:

Use of Green Catalysts: Reusable ionic liquids have been employed as efficient catalysts for the synthesis of 2-aminobenzoxazoles, often allowing reactions to proceed smoothly at room temperature with high yields. nih.govmdpi.comsemanticscholar.org Other green catalysts include ammonium chloride and metal-organic frameworks. jetir.orgnih.gov

Microwave and Ultrasound-Assisted Synthesis: The use of microwave irradiation or sonication can dramatically reduce reaction times and improve yields. nih.govmdpi.com For example, the condensation of 2-aminophenol with aldehydes can be completed in minutes under microwave conditions. mdpi.com

Solvent-Free Conditions: Performing reactions without a solvent (neat) or using grinding methods minimizes waste and simplifies purification. rsc.orgnih.gov The reaction of 2-aminophenol and aldehydes using potassium-ferrocyanide as a catalyst can be achieved in under two minutes via grinding. rsc.org

Aqueous Media: Utilizing water as a solvent is a key principle of green chemistry. Samarium triflate has been used as a reusable catalyst for benzoxazole synthesis in an aqueous medium under mild conditions. organic-chemistry.org

These advanced protocols offer significant advantages over traditional methods by being more efficient, producing less waste, and often requiring milder reaction conditions. jetir.org

Catalytic Approaches

The development of efficient catalytic systems is paramount for the sustainable synthesis of benzoxazole derivatives. Researchers have explored a range of catalysts, including nanocatalysts, metal catalysts, and ionic liquids, to facilitate the cyclization reactions that form the core of the benzoxazole structure.

Nanocatalysts: Nanomaterials have emerged as highly effective catalysts due to their large surface area-to-volume ratio and unique electronic properties. For instance, a magnetic solid acid nanocatalyst, [Fe3O4@SiO2@Am-PPC-SO3H][HSO4], has been successfully employed for benzoxazole synthesis in water under reflux conditions, yielding products in the range of 79–89%. rsc.org The magnetic nature of this catalyst simplifies its separation and allows for its reuse in at least four consecutive runs with notable catalytic activity. rsc.org Another example is the use of a palladium-supported nanocatalyst, [SMNP@GLP][Cl], for the one-pot synthesis of 2-phenyl benzoxazole from 2-aminophenol and aldehydes, achieving yields of 83–95%. rsc.org

Metal Catalysts: Transition metal catalysts, particularly those based on copper and palladium, have been extensively studied for benzoxazole synthesis. Copper(I) iodide (CuI) in combination with 1,10-phenanthroline has been shown to be an effective catalyst for the cyclization of ortho-haloanilides. organic-chemistry.org The reaction mechanism is thought to proceed through an oxidative insertion/reductive elimination pathway involving a Cu(I)/Cu(III) cycle. organic-chemistry.org Nickel(II) complexes of benzoyl hydrazones have also been utilized, demonstrating high yields (87–94%) with low catalyst loading. rsc.org

Ionic Liquid Catalysts: Ionic liquids (ILs) are considered green solvents and catalysts due to their low vapor pressure, thermal stability, and recyclability. A facile and efficient method for the direct oxidative amination of benzoxazoles has been developed using the heterocyclic ionic liquid 1-butylpyridinium iodide as a catalyst. nih.gov This method proceeds at room temperature and provides 2-aminobenzoxazoles in good to excellent yields (up to 97%). nih.gov The catalyst can be recycled and reused for at least four cycles with consistent efficacy. nih.gov Additionally, a Brønsted acidic ionic liquid gel has been used as a heterogeneous catalyst for the solvent-free synthesis of benzoxazoles, achieving high yields. nih.govacs.org This catalyst is also easily recoverable and reusable. nih.govacs.org

| Catalyst Type | Specific Catalyst Example | Reaction Conditions | Yield (%) | Key Advantages |

|---|---|---|---|---|

| Nanocatalyst | [Fe3O4@SiO2@Am-PPC-SO3H][HSO4] | Water, Reflux | 79-89 | Magnetic, Reusable |

| Metal Catalyst | CuI / 1,10-phenanthroline | - | - | Effective for ortho-haloanilides |

| Ionic Liquid | 1-butylpyridinium iodide | Room Temperature | up to 97 | Recyclable, Mild Conditions |

| Ionic Liquid | Brønsted acidic ionic liquid gel | Solvent-free, 130 °C | up to 98 | Heterogeneous, Reusable |

Non-Conventional Activation Methods

To enhance reaction rates, improve yields, and reduce energy consumption, researchers have turned to non-conventional activation methods such as microwave irradiation, ultrasound, and mechanochemical synthesis.

Microwave-Assisted Synthesis: Microwave heating has been shown to significantly accelerate the synthesis of benzoxazoles. A one-pot, microwave-assisted synthesis of 2-substituted benzoxazoles from nitrophenols and carboxylic acids has been developed, with reactions often completing within minutes. researchgate.netnih.gov This method involves the initial reduction of the nitro group followed by cyclization. researchgate.net Microwave irradiation has also been employed to enhance the copper-catalyzed C-H amination of benzoxazoles, leading to complete conversion in a much shorter time compared to conventional heating. beilstein-archives.org

Ultrasound-Assisted Synthesis: Sonication is another energy-efficient method that can promote chemical reactions. The synthesis of various heterocyclic compounds, including benzoxazole precursors, has been successfully carried out using ultrasound irradiation. nih.govresearchgate.net This technique often leads to higher yields and shorter reaction times compared to conventional methods. nih.gov

Mechanochemical Synthesis: Mechanochemical methods, such as grinding reactants together in a ball mill, offer a solvent-free and environmentally friendly approach to synthesis. The synthesis of benzoxazole derivatives has been achieved using a grindstone method with a strontium carbonate nanocatalyst, resulting in high yields in a short time under solvent-free conditions. rsc.org

Solvent-Free and Environmentally Benign Conditions

The principles of green chemistry have spurred the development of synthetic methods that minimize or eliminate the use of hazardous solvents.

Solvent-Free Synthesis: Many of the catalytic and non-conventional methods described above can be performed under solvent-free conditions. For example, the synthesis of benzoxazoles using a Brønsted acidic ionic liquid gel catalyst is conducted without any solvent. nih.govacs.org Similarly, mechanochemical synthesis using a mortar and pestle is inherently a solvent-free process. rsc.org The reaction of 2-aminophenols with ortho-esters catalyzed by a periodic mesoporous organo-silica with bridged N-sulfonic acid groups also proceeds efficiently under solvent-free conditions. rsc.org

Environmentally Benign Solvents: When a solvent is necessary, the focus has shifted towards the use of environmentally benign alternatives such as water or ethanol. The use of samarium triflate as a reusable acid catalyst allows for the synthesis of benzoxazoles in an aqueous medium under mild conditions. organic-chemistry.org

Regioselectivity and Chemoselectivity in this compound Synthesis

Achieving the desired regioselectivity and chemoselectivity is a critical challenge in the synthesis of substituted benzoxazoles like this compound. The position of the nitro group and the amine group on the benzoxazole core is crucial for its biological activity.

The synthesis of specifically substituted benzoxazoles often relies on the use of appropriately substituted precursors. For example, to synthesize 4-nitro-1,3-benzoxazole-2-thiol, 2-amino-3-nitrophenol is used as a starting material. chemicalbook.com The reaction of this precursor with carbon disulfide directly installs the thiol group at the 2-position and retains the nitro group at the 4-position of the resulting benzoxazole. chemicalbook.com

In reactions involving substrates with multiple reactive sites, the choice of catalyst and reaction conditions can play a significant role in directing the outcome. For instance, in the direct oxidative amination of benzoxazoles, the use of an ionic liquid catalyst has been shown to provide excellent regioselectivity for amination at the C2 position. nih.gov

Synthetic Yield Optimization and Scalability Considerations

Optimizing the yield and ensuring the scalability of a synthetic route are crucial for the practical application of a compound, particularly in medicinal chemistry.

Yield Optimization: The optimization of reaction parameters such as temperature, reaction time, catalyst loading, and solvent is essential for maximizing the yield of the desired product. For example, in the synthesis of benzoxazoles using a Brønsted acidic ionic liquid gel, it was found that a temperature of 130 °C and a catalyst loading of 1 mol% were optimal for achieving a 98% yield. nih.gov Reducing the catalyst amount led to a significant drop in the yield. nih.gov

Scalability: The scalability of a synthetic method depends on factors such as the availability and cost of starting materials, the safety of the reaction conditions, and the ease of product purification. Methods that utilize readily available starting materials, mild reaction conditions, and avoid the use of toxic or expensive reagents are generally more scalable. The development of heterogeneous and recyclable catalysts is a key strategy for improving the scalability and cost-effectiveness of benzoxazole synthesis. rsc.orgnih.govacs.org

| Synthetic Aspect | Key Methodologies/Considerations | Examples | Impact on Synthesis |

|---|---|---|---|

| Catalysis | Nanocatalysts, Metal Catalysts, Ionic Liquids | Fe3O4-based nanocatalyst, CuI, 1-butylpyridinium iodide | Improves efficiency, enables milder conditions, allows for recyclability. |

| Activation | Microwave, Ultrasound, Mechanochemistry | Microwave-assisted amination, Ultrasound-assisted cyclization | Reduces reaction times, increases yields, lowers energy consumption. |

| Green Chemistry | Solvent-free reactions, Use of benign solvents (water, ethanol) | Grindstone synthesis, Reactions in aqueous media | Minimizes environmental impact and waste generation. |

| Selectivity | Use of pre-functionalized starting materials, Catalyst control | Synthesis from 2-amino-3-nitrophenol | Ensures the formation of the correct isomer. |

| Optimization & Scalability | Parameter screening (temperature, catalyst loading), Use of recyclable catalysts | Optimization of ionic liquid catalyzed reactions | Maximizes product yield and facilitates large-scale production. |

Chemical Reactivity and Transformation Pathways of 4 Nitro 1,3 Benzoxazol 2 Amine

Reactivity of the Benzoxazole (B165842) Ring System

The benzoxazole core is an aromatic heterocyclic system. Its reactivity, particularly in the benzene (B151609) portion of the ring, is significantly influenced by the attached functional groups. The 2-amino group acts as a strong activating group, while the 4-nitro group is a potent deactivating group.

Electrophilic Aromatic Substitution (EAS) involves the attack of an electrophile on the aromatic ring. The rate and position of this attack are governed by the existing substituents.

Amino Group Influence : The 2-amino group is a powerful activating group and is ortho-, para-directing. openstax.orglibretexts.org It increases the electron density of the benzoxazole ring system, making it more susceptible to electrophilic attack.

Nitro Group Influence : Conversely, the nitro group is strongly electron-withdrawing through both inductive (-I) and resonance (-R) effects. shaalaa.com This deactivates the ring towards electrophilic substitution by decreasing its electron density. shaalaa.comquora.com The nitro group is a meta-director.

In 4-Nitro-1,3-benzoxazol-2-amine, these opposing effects create a complex reactivity pattern. The powerful deactivating nature of the nitro group generally makes EAS reactions difficult. shaalaa.com If a reaction were to proceed, the directing effects of both groups would need to be considered. The amino group directs to positions 5 and 7 (ortho and para relative to the heteroatom fusion, but this nomenclature is complex in heterocycles), while the nitro group at position 4 directs incoming electrophiles to positions 6 and 5 (meta to itself). The confluence of these directing effects suggests that any potential EAS would likely be complex and may require harsh conditions, which could risk degrading the molecule. libretexts.org

Modern synthetic methods allow for the direct functionalization of C-H bonds, bypassing the need for traditional electrophilic or nucleophilic substitution patterns. Transition-metal catalysis, particularly with palladium, is a common strategy for C-H activation. rsc.org For benzoxazole systems, these strategies can be employed to introduce new substituents selectively.

Chelate-assisted C-H activation is a prominent strategy where a directing group on the molecule coordinates to a metal catalyst, bringing it into proximity with a specific C-H bond. While specific studies on this compound are not prevalent, research on related benzazole structures demonstrates the feasibility of this approach. For instance, palladium-catalyzed processes have been used for the nitration and cyclization of related structures via sequential C-H bond cleavage. rsc.org The amine or a derivative thereof could potentially serve as a directing group to functionalize the C-7 position.

Transformations Involving the Nitro Group

The reduction of an aromatic nitro group to a primary amine is a fundamental transformation in organic synthesis. The challenge often lies in achieving this conversion selectively in the presence of other reducible functional groups. A variety of reagents have been developed for this purpose.

A common and effective method involves the use of tin(II) chloride dihydrate (SnCl₂·2H₂O) in a solvent like ethanol (B145695) or ethyl acetate. stackexchange.comguidechem.com This reagent is known for its high chemoselectivity, leaving other sensitive groups such as esters, nitriles, and halogens unaffected. stackexchange.comguidechem.com Catalytic hydrogenation is another widely used industrial method, though it may lack selectivity if other reducible groups are present. kchem.org Other systems, such as those using iron (Fe), cobalt (Co), or samarium (Sm), have also been developed to achieve selective nitro group reduction. kchem.orgorganic-chemistry.orgresearchgate.net

| Reagent/System | Typical Conditions | Selectivity Notes | Reference |

|---|---|---|---|

| SnCl₂·2H₂O | Ethanol, 70°C | High selectivity; tolerates esters, nitriles, halogens. | stackexchange.comguidechem.com |

| Co₂(CO)₈ / H₂O | Dimethoxyethane (DME), room temp. | Selective for nitro groups in the presence of carbonyls and halides. | kchem.org |

| Fe / NH₄Cl | Ethanol/Water, reflux | Classic, mild, and effective method. | researchgate.net |

| H₂ / Catalyst (e.g., Pt/C) | Low H₂ pressure, various solvents | Highly effective but may reduce other functional groups. Platinum is sometimes preferred over palladium for selectivity. | stackexchange.com |

The nitro group exerts a powerful electron-withdrawing effect, which significantly deactivates the benzene portion of the benzoxazole ring towards electrophilic attack. quora.comnih.gov This deactivation stems from the polarization of the N-O bonds and the ability of the nitro group to withdraw electron density via resonance, creating positive charge within the aromatic system. shaalaa.com

This electron deficiency, however, makes the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr). The nitro group strongly activates the ring towards attack by nucleophiles, particularly at the ortho and para positions relative to itself. In the case of this compound, this effect would activate the C-5 and C-7 positions for potential displacement of a suitable leaving group, should one be present at those positions. The nitro group also enhances the acidity of C-H bonds on the ring, which can facilitate certain cyclization or addition reactions. nih.gov

Reactions of the Amine Functional Group

The 2-amino group on the benzoxazole ring behaves as a typical aromatic amine, though its reactivity is modulated by the heterocyclic system to which it is attached. It can undergo a variety of reactions, including acylation, alkylation, and diazotization.

One common strategy to modulate the high reactivity of an arylamine is through acylation. openstax.orglibretexts.org Reaction with acetic anhydride (B1165640), for example, would convert the 2-amino group into a 2-acetamido group. This transformation is useful because the resulting amide is less activating and less basic than the amine, which can prevent over-reaction in subsequent steps like electrophilic substitution and allows for successful Friedel-Crafts reactions. openstax.org The amine can be readily regenerated by hydrolysis of the amide.

The amine group can also react with electrophiles. For instance, an electrochemically initiated oxidative amination has been shown to occur at the 2-position of benzoxazoles, where various secondary amines can be coupled to the ring. acs.org Furthermore, the 2-amino group can be a crucial handle for building more complex molecules. It can be converted into a diazonium salt by treatment with nitrous acid (generated from NaNO₂ and a strong acid). While often unstable, these diazonium salts are exceptionally versatile intermediates that can be replaced by a wide range of nucleophiles (e.g., -OH, -CN, halogens) in Sandmeyer-type reactions. libretexts.org

Nucleophilic Substitution Reactions

The presence of a nitro group on the benzene ring of the benzoxazole system significantly influences its susceptibility to nucleophilic attack. Electron-withdrawing groups, such as the nitro group, activate aromatic rings towards nucleophilic aromatic substitution (SNAr). This activation is a well-established principle in organic chemistry. In the context of this compound, the nitro group at the 4-position is expected to activate the aromatic ring for nucleophilic displacement of suitable leaving groups.

While specific studies on the nucleophilic substitution reactions of this compound are not extensively documented, the reactivity of analogous compounds provides insight into its potential transformations. For instance, related nitro-heterocyclic compounds, such as 4-chloro-7-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl), are known to readily undergo nucleophilic substitution. In NBD-Cl, the chlorine atom is displaced by nucleophiles, a reaction driven by the strong electron-withdrawing nature of the nitro group. nih.gov This suggests that if a suitable leaving group were present on the benzene ring of this compound, similar SNAr reactions would be feasible.

Furthermore, research on the interaction of highly electron-deficient heteroaromatics, like nitrobenzofuroxans, with nucleophiles has shown that covalent adducts can form, which can then be oxidized to yield substitution products. researchgate.net In some cases, nucleophilic attack can even lead to the displacement of a nitro group, particularly if it is positioned at a highly activated site. The reaction of 3-bromo-4-nitropyridine (B1272033) with amines has also been shown to result in nucleophilic substitution, sometimes accompanied by rearrangement of the nitro group. clockss.org

The positions on the benzene ring of this compound that are most activated towards nucleophilic attack are those ortho and para to the nitro group. Therefore, positions 5 and 7 would be the most likely sites for nucleophilic substitution, should a suitable leaving group be present.

| Analogous Compound | Nucleophile | Reaction Type | Key Observations | Reference |

|---|---|---|---|---|

| 4-Chloro-7-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) | Amines, Polyamines | Nucleophilic Aromatic Substitution | Displacement of the chloro group by the amine nucleophile. | nih.gov |

| Nitrobenzofuroxans | 2-Nitropropenide anion | Nucleophilic Addition/Oxidative Substitution | Formation of stable σ-adducts followed by oxidation to substitution products. | researchgate.net |

| 3-Bromo-4-nitropyridine | Amines | Nucleophilic Aromatic Substitution | Substitution of the bromo group, with potential for nitro-group migration. | clockss.org |

Amidation and Derivatization Strategies

The 2-amino group of this compound is a key site for derivatization, allowing for the synthesis of a variety of analogs with modified properties. Standard amidation reactions and other derivatization strategies applicable to primary aromatic amines can be employed.

One common approach to derivatize the 2-amino group is through reaction with isothiocyanates. The synthesis of N-phenyl-1,3-benzoxazol-2-amine derivatives has been achieved by reacting aminophenols with isothiocyanates to form a thiourea (B124793) intermediate, which then undergoes iodine-mediated oxidative cyclodesulfurization to yield the final product. nih.gov This strategy could be adapted to this compound, allowing for the introduction of a wide range of substituents on the exocyclic nitrogen.

Another versatile method for derivatization is the reaction with acyl chlorides or anhydrides to form amides. For example, the synthesis of 2-(4-nitrophenyl)-5-nitrobenzoxazole (B8779186) has been reported through the condensation of o-aminophenol with a nitrobenzoyl chloride, followed by an acid-catalyzed cyclization. lookchem.com This highlights the general applicability of acylation reactions to precursors of substituted benzoxazoles.

Furthermore, electrochemical methods have been developed for the amination of benzoxazoles, which could potentially be applied to the derivatization of this compound. acs.org These methods often involve the use of a redox catalyst and provide an environmentally benign alternative to traditional chemical oxidants.

The synthesis of 2-substituted benzoxazoles from tertiary amides and 2-aminophenols in the presence of triflic anhydride has also been reported. nih.gov This method demonstrates the versatility of the benzoxazole core in accommodating various substituents at the 2-position, and nitro-substituted aminophenols have been shown to be tolerated in these reactions. nih.gov

| Reagent/Method | Product Type | General Reaction Description | Reference |

|---|---|---|---|

| Isothiocyanates | N-Substituted 2-thioureidobenzoxazoles / N-Substituted 2-aminobenzoxazoles | Reaction with the 2-amino group to form a thiourea, which can be further cyclized. | nih.gov |

| Acyl Chlorides / Anhydrides | N-(Benzoxazol-2-yl)amides | Acylation of the 2-amino group to form an amide linkage. | lookchem.com |

| Electrochemical Amination | N-Substituted 2-aminobenzoxazoles | Electrochemically promoted coupling of benzoxazoles with amines. | acs.org |

| Tertiary Amides / Triflic Anhydride | 2-Substituted Benzoxazoles | Cascade reaction involving activation of an amide and subsequent cyclization with a nitro-substituted aminophenol. | nih.gov |

Ring Opening and Rearrangement Processes

The benzoxazole ring, while aromatic, can undergo ring-opening reactions under certain conditions. One notable transformation is the ring opening of benzoxazoles in the presence of secondary amines to form o-hydroxyamidine adducts. acs.org This reaction proceeds via nucleophilic attack of the amine at the C2 position of the benzoxazole ring. Subsequent intramolecular cyclization of these adducts can lead to the formation of 2-aminobenzoxazoles, often facilitated by an oxidative step. acs.org This pathway represents a significant transformation of the benzoxazole core and could be applicable to this compound.

Rearrangement reactions are also a possibility for nitro-substituted heterocyclic systems. For instance, the Boulton-Katritzky rearrangement has been observed in the rearomatization of 4-nitro-substituted benzofuroxan (B160326) adducts. researchgate.net This type of rearrangement involves the transposition of ring atoms and is a known process in heterocyclic chemistry. While not directly observed for this compound, the presence of the nitro group and the heterocyclic nature of the molecule suggest that rearrangements could be induced under specific conditions, such as in the presence of strong acids or upon photochemical activation.

The synthesis of benzoxazoles from 2-aminophenols and β-diketones catalyzed by a combination of a Brønsted acid and copper iodide has been reported, and this reaction tolerates a nitro substituent on the aminophenol. This indicates the stability of the nitro-benzoxazole system under these acidic and catalytic conditions, but also suggests that under different acidic conditions, rearrangements could be a competing pathway.

| Process | Reactant/Conditions | Intermediate/Product | Description | Reference |

|---|---|---|---|---|

| Ring Opening | Secondary Amines | o-Hydroxyamidine adduct | Nucleophilic attack of the amine at the C2 position leading to cleavage of the oxazole (B20620) ring. | acs.org |

| Potential Rearrangement | Acidic or Photochemical Conditions | Isomeric benzoxazole derivatives | Analogous to the Boulton-Katritzky rearrangement observed in related nitro-heterocycles. | researchgate.net |

Structural Elucidation and Advanced Characterization Methodologies

Spectroscopic Analysis for Structural Confirmation and Insight

Spectroscopy is a cornerstone in the structural analysis of organic compounds. By probing the interaction of molecules with electromagnetic radiation, techniques like NMR, IR, Mass Spectrometry, and UV-Vis spectroscopy offer a wealth of information regarding the molecular framework, functional groups, and electronic properties of 4-Nitro-1,3-benzoxazol-2-amine.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for mapping the carbon and proton frameworks of a molecule.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons and the amine (-NH₂) protons. The aromatic region would display signals for the three protons on the nitro-substituted benzene (B151609) ring. Their chemical shifts and coupling patterns would be influenced by the electron-withdrawing nitro group and the fused oxazole (B20620) ring. The amine protons would likely appear as a broad singlet, the chemical shift of which can be solvent-dependent. For a related compound, 4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine, the amino group protons (NH₂) appear as a broad singlet at 7.08 ppm. mdpi.com

¹³C NMR: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, separate signals would be anticipated for the seven carbon atoms of the benzoxazole (B165842) core and the attached functional groups. The carbon atom bonded to the nitro group (C4) would be significantly deshielded, appearing at a downfield chemical shift. The carbon of the amino-substituted position (C2) would also have a characteristic shift. In a similar structure, 4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine, the carbon attached to the amino group appears at 145.0 ppm. mdpi.com

| Nucleus | Functional Group | Expected Chemical Shift (ppm) | Notes |

|---|---|---|---|

| ¹H | Aromatic C-H | ~7.0 - 8.5 | Signals influenced by the positions relative to the nitro and amino groups. |

| ¹H | Amine N-H | Broad signal, variable position | Position is dependent on solvent and concentration. A related aminotriazole shows this at 7.08 ppm. mdpi.com |

| ¹³C | C=N (in oxazole ring) | ~150 - 165 | Represents the C2 carbon attached to the amine and ring nitrogen. |

| ¹³C | Aromatic C-NO₂ | ~140 - 150 | The C4 carbon is deshielded by the electron-withdrawing nitro group. |

| ¹³C | Aromatic C-H | ~110 - 135 | Chemical shifts for the remaining aromatic carbons. |

| ¹³C | Aromatic C-O & C-N (bridgehead) | ~130 - 155 | Carbons at the fusion of the benzene and oxazole rings. |

Infrared (IR) spectroscopy is used to identify the functional groups within a molecule by detecting the vibrations of its chemical bonds. The IR spectrum of this compound would exhibit characteristic absorption bands for the amine, nitro, and benzoxazole ring structures.

N-H Vibrations: The primary amine group (-NH₂) is expected to show two distinct N-H stretching bands in the region of 3300-3500 cm⁻¹. orgchemboulder.com A medium to strong N-H bending (scissoring) vibration is also anticipated around 1580-1650 cm⁻¹. orgchemboulder.com

Nitro Group Vibrations: The nitro group (-NO₂) is characterized by two strong stretching vibrations: an asymmetric stretch typically between 1500-1570 cm⁻¹ and a symmetric stretch between 1300-1370 cm⁻¹. acs.org

Benzoxazole Ring Vibrations: The spectrum would also contain several bands corresponding to the vibrations of the benzoxazole core, including C=N stretching (around 1615 cm⁻¹), C-O-C stretching, and aromatic C=C stretching vibrations.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch | Primary Amine (-NH₂) | 3300 - 3500 (two bands) | Medium |

| C-H Stretch | Aromatic | 3000 - 3100 | Weak to Medium |

| N-H Bend | Primary Amine (-NH₂) | 1580 - 1650 | Medium to Strong |

| C=N Stretch | Oxazole Ring | ~1615 | Medium |

| C=C Stretch | Aromatic Ring | 1450 - 1600 | Variable |

| N=O Asymmetric Stretch | Nitro (-NO₂) | 1500 - 1570 | Strong |

| N=O Symmetric Stretch | Nitro (-NO₂) | 1300 - 1370 | Strong |

| C-N Stretch | Aromatic Amine | 1250 - 1335 | Strong |

| C-O Stretch | Aryl-O-C | 1200 - 1250 | Strong |

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and gaining structural information from its fragmentation patterns. For this compound (C₇H₅N₃O₃), the expected exact molecular weight is approximately 179.0331 g/mol . High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition by providing a highly accurate mass measurement.

The electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺) corresponding to this mass. The fragmentation pattern would likely involve the loss of small, stable molecules or radicals. Common fragmentation pathways could include the loss of NO₂ (46 Da), NO (30 Da), or HCN (27 Da), which are characteristic of nitroaromatic and heterocyclic amine compounds. Analysis of these fragments helps to piece together the molecular structure, corroborating the findings from NMR and IR spectroscopy. For instance, the mass spectrum of a related compound, 2-(benzoxazole-2-yl)-5,7-di(tert-butyl)-4-nitro-1,3-tropolone, shows a molecular ion peak [M+] at m/z 396. researchgate.net

UV-Visible spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. This technique is particularly useful for studying compounds with conjugated π-electron systems. The benzoxazole ring system is inherently conjugated, and the presence of both an electron-donating amino group (-NH₂) and an electron-withdrawing nitro group (-NO₂) extends this conjugation and significantly influences the electronic transitions. These groups act as auxochromes and chromophores, respectively, typically causing a bathochromic (red) shift in the absorption maxima (λ_max). Derivatives of 2-(2'-hydroxyphenyl)benzoxazole, for example, show maximum absorption wavelengths in the UVA range, from 336 to 374 nm, indicating extensive electronic conjugation. scielo.brsemanticscholar.org The UV-Vis spectrum of this compound is expected to show strong absorption bands in the UVA region, confirming the presence of a highly conjugated electronic system.

X-ray Crystallography for Precise Molecular Architecture and Conformation

X-ray crystallography is the gold standard for determining the precise three-dimensional structure of a crystalline solid. By analyzing the diffraction pattern of X-rays passed through a single crystal of this compound, it is possible to determine the exact coordinates of each atom in the crystal lattice.

This technique would provide unambiguous confirmation of the molecular connectivity and yield precise data on bond lengths, bond angles, and torsion angles. For example, in the crystal structure of 2-(4-Aminophenyl)-1,3-benzoxazole, the dihedral angle between the benzoxazole system and the adjacent benzene ring was found to be 11.8°. nih.gov Similar analysis would reveal the planarity of the benzoxazole ring system in the target compound and the orientation of the nitro and amino substituents relative to the ring. Furthermore, crystallographic data elucidates intermolecular interactions, such as hydrogen bonding involving the amine group and potential π–π stacking between the aromatic rings, which govern how the molecules pack in the solid state. nih.govresearchgate.net

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are essential for the separation, isolation, and purity assessment of synthesized compounds.

Thin-Layer Chromatography (TLC): TLC is a rapid and effective method used to monitor the progress of a chemical reaction and to determine the appropriate solvent system for large-scale purification. A spot corresponding to this compound would be visualized on a TLC plate, and its retention factor (R_f) would provide a preliminary indication of its polarity.

Column Chromatography: For the purification of the crude product, column chromatography is often employed. An appropriate solid phase (e.g., silica (B1680970) gel) and a liquid mobile phase (eluent) are used to separate the desired compound from byproducts and starting materials based on differential adsorption. In the synthesis of a related benzoxazole derivative, column chromatography with a CH₂Cl₂ eluent was used for purification. researchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive technique used for the final purity assessment of the isolated compound. By using a specific column and mobile phase, an HPLC chromatogram can be generated. A pure sample of this compound would ideally show a single, sharp peak, and the area under this peak can be used to quantify its purity, often exceeding 95-99% for analytical standards.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and reactivity of molecules. These methods are used to determine optimized geometries, electronic distributions, and thermodynamic properties.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. mdpi.com It is employed to determine the most stable conformation (geometry optimization) and to analyze structural parameters. For various benzoxazole (B165842) derivatives, DFT calculations, often using the B3LYP functional with basis sets like 6-311++G(d,p), have been performed to model their molecular structure in the ground state. researchgate.net

Table 1: Representative DFT-Calculated Structural Parameters for a Benzoxazole-Related Structure

| Parameter | Theoretical Value | Standard Range/Comment |

|---|---|---|

| C=O Bond Length | 1.196 - 1.199 Å | 1.196 – 1.211 Å |

| C-C Bond Length | 1.535 - 1.538 Å | Slightly shorter than typical C-C bonds due to repulsions. nih.gov |

| Torsion Angles | -1.8° to -3.6° | Indicates near planarity of certain molecular arms. nih.gov |

Note: Data is based on a related iminodiacetic acid derivative and is illustrative for a complex organic amine. nih.gov

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and kinetic stability. malayajournal.orgacadpubl.eu The energy gap between the HOMO and LUMO (ΔE) indicates the molecule's stability; a smaller gap suggests higher reactivity. acadpubl.eu For benzoxazole derivatives, the HOMO is typically located over the electron-donating parts of the molecule, while the LUMO is centered on electron-accepting regions. researchgate.net The calculated HOMO and LUMO energies show that charge transfer occurs within the molecule. malayajournal.orgacadpubl.eu

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. malayajournal.orgacadpubl.eu In an MEP map, regions of negative potential (typically colored red or yellow) are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. malayajournal.org For nitro-substituted aromatic compounds, the area around the nitro group is expected to be highly electronegative, making it a likely site for interaction with electron-deficient species. researchgate.net

Table 2: Illustrative Frontier Molecular Orbital Energies for a Substituted Imidazole

| Orbital | Energy (eV) |

|---|---|

| HOMO | -5.2822 |

| LUMO | -1.2715 |

| Energy Gap (ΔE) | 4.0106 |

Note: This data is for 2-(4-chlorophenyl)-1-((furan-2-yl) methyl)-4,5-dimethyl-1H-imidazole and serves as an example of FMO analysis. malayajournal.org

Computational methods can accurately predict the thermochemical properties of molecules, such as the standard molar enthalpy of formation (ΔfH°m). These studies are vital for assessing the energetic stability of compounds. For instance, a thermochemical study on 6-nitro-2-benzoxazolinone, a structurally similar compound, combined experimental techniques with high-level quantum chemical calculations (G3MP2B3) to determine its thermodynamic properties. nih.gov

The gas-phase standard molar enthalpy of formation was derived by combining the experimentally determined enthalpy of formation in the crystalline phase and the enthalpy of sublimation. nih.gov Such studies allow for the evaluation of the enthalpic increments associated with adding specific functional groups, like a nitro group, to the core benzoxazole structure. nih.gov The relative thermodynamic stability of different derivatives can be assessed by comparing their Gibbs energy of formation, which accounts for both enthalpic and entropic contributions. nih.gov

Table 3: Experimental and Computational Thermochemical Data for Benzoxazolinone Derivatives at T = 298.15 K

| Compound | Gas-Phase Enthalpy of Formation (ΔfH°m(g)) - Experimental (kJ·mol⁻¹) | Gas-Phase Enthalpy of Formation (ΔfH°m(g)) - Computational (kJ·mol⁻¹) |

|---|---|---|

| 2-Benzoxazolinone (BOA) | -110.1 ± 2.6 | -110.8 |

| 6-Nitro-2-benzoxazolinone (6NBOA) | -121.0 ± 3.0 | -119.5 |

Note: Data from a study on benzoxazolinone derivatives provides insight into the thermodynamic effects of a nitro group. nih.gov

Molecular Modeling and Simulation

Molecular modeling techniques are used to simulate the interactions between a molecule (ligand) and a biological target, such as a protein or enzyme, and to study the dynamic behavior of these systems over time.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein to form a stable complex. researchgate.net This method is instrumental in drug discovery for identifying potential therapeutic agents. Docking studies on various benzoxazole and nitroimidazole derivatives have been performed to understand their binding interactions with specific biological targets, such as bacterial or cancer-related proteins. nih.govnih.govresearchgate.net

These studies reveal key interactions, including hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and amino acid residues in the active site of the target protein. researchgate.net The docking score, typically expressed in kcal/mol, quantifies the binding affinity, with lower scores indicating a more favorable interaction. For example, docking studies of novel 4-nitroimidazole analogues against cancer-related proteins have shown binding energies indicating potent interactions within the protein's active site. researchgate.net

Molecular dynamics (MD) simulations provide detailed information about the fluctuations and conformational changes of a ligand-protein complex over time. mdpi.com These simulations are used to validate the stability of binding poses predicted by molecular docking. researchgate.net By simulating the movement of atoms over a specific period, MD can confirm whether the ligand remains stably bound within the active site of the protein.

For example, MD simulations performed on complexes of 4-nitroimidazole derivatives with target proteins have been used to investigate their stability. researchgate.net Key metrics from MD simulations, such as the root-mean-square deviation (RMSD) of the ligand-protein complex, can suggest the stability of the compound in the binding site of the target. researchgate.net Similarly, simulations involving 5-nitro-1,3-benzoxazole derivatives have been used to analyze protein-ligand interactions, revealing details about their dynamic behavior and potential mechanisms of action. researchgate.net

Structure-Activity Relationship (SAR) Studies Through Computational Analysis

Computational analysis, including Quantitative Structure-Activity Relationship (QSAR) and molecular docking studies, has been instrumental in elucidating the structure-activity relationships of benzoxazole derivatives, including those with nitro and amine substitutions. These theoretical studies provide critical insights into the molecular properties that govern biological activity and the specific interactions between these compounds and their biological targets.

Research into the SAR of benzoxazole derivatives has revealed that the presence and position of electron-withdrawing groups, such as the nitro (NO₂) group, can significantly influence their biological potential. researchgate.net A Quantitative Structure-Activity Relationship (QSAR) study conducted on a series of 5- or 6-nitro/amino-2-(substituted phenyl/benzyl)-benzoxazole analogues demonstrated the importance of thermodynamic and electronic properties for their antimicrobial activity. scholarsresearchlibrary.com The study revealed that thermodynamic properties like Standard Gibbs free energy and electronic properties such as Electronic energy contributed positively to the activity. Conversely, properties like HOMO (Highest Occupied Molecular Orbital) energy and Repulsion energy had a negative contribution. scholarsresearchlibrary.com This suggests that substitutions on the benzoxazole ring with electron-withdrawing groups are favorable for enhancing antibacterial activity. scholarsresearchlibrary.com

Molecular docking, a key computational tool, predicts the preferred orientation and binding affinity of a molecule to a specific target protein. esisresearch.orgnih.gov This method has been widely applied to nitro-substituted benzoxazole derivatives to understand their mechanism of action at a molecular level. For instance, docking studies on a series of nitro-substituted benzoxazole-thiazolidine derivatives identified strong binding interactions with target receptors, suggesting their potential as antimicrobial and antioxidant agents. wisdomlib.org Similarly, molecular docking of 2-substituted-5-(4-nitrophenylsulfonamido)benzoxazoles into the active site of the Mycobacterium tuberculosis enzyme InhA was performed to understand the ligand-protein interactions responsible for their antimycobacterial activity. esisresearch.org

The general findings from these computational studies highlight several key structural features that influence the activity of the nitro-benzoxazole scaffold:

Electronic Properties : The presence of electron-withdrawing groups, like the nitro group, is often correlated with enhanced biological activity. researchgate.netscholarsresearchlibrary.com

Molecular Connectivity : Topological parameters and Kier's molecular connectivity indices have been shown to be relevant for the antimicrobial activity of benzoxazole derivatives. researchgate.net

Binding Interactions : Molecular docking simulations consistently show that the benzoxazole core engages in crucial binding interactions with protein targets. The specific substitutions on the ring system dictate the nature and strength of these interactions, which can include hydrogen bonding and hydrophobic interactions. wisdomlib.orgresearchgate.net

The tables below summarize findings from computational studies on various benzoxazole derivatives, illustrating the impact of different substituents on predicted biological activity.

Table 1: QSAR Model Descriptors for Antimicrobial Activity of Nitro/Amino-Benzoxazole Analogues

This table presents the molecular descriptors identified in a QSAR study that influence the antimicrobial activity of nitro-substituted benzoxazole derivatives. scholarsresearchlibrary.com

| Descriptor Category | Descriptor Name | Contribution to Activity |

| Thermodynamic | Standard Gibbs free energy | Positive |

| Electronic | Electronic energy | Positive |

| Electronic | HOMO energy | Negative |

| Electronic | Repulsion energy | Negative |

Table 2: Molecular Docking Scores of Benzoxazole Derivatives Against Bacterial DNA Gyrase

This table showcases the results of a molecular docking study, comparing the binding affinities (docking scores) of various benzoxazole molecules with the target protein DNA gyrase. A more negative score indicates a stronger predicted binding affinity. researchgate.net

| Compound ID | Docking Score (kcal/mol) |

| Molecule 26 | -6.687 |

| Molecule 14 | -6.463 |

| Molecule 13 | -6.414 |

| Molecule 10 | -6.389 |

| Molecule 3 | -6.388 |

| Ciprofloxacin (Standard) | -6.092 |

These computational analyses provide a theoretical framework for understanding the SAR of 4-Nitro-1,3-benzoxazol-2-amine and related compounds, guiding the rational design and optimization of new derivatives with enhanced therapeutic potential. wisdomlib.org

Biological Activities and Mechanistic Understanding Non Clinical Focus

Enzyme Inhibition Studies

The ability of benzoxazole (B165842) derivatives to inhibit specific enzymes is a key area of investigation for their therapeutic potential.

Research has demonstrated that the benzoxazole core and its analogues can interact with and inhibit a variety of enzymatic targets critical to the survival of pathogens or the progression of disease.

DprE1: Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1) is an essential enzyme in the cell wall synthesis of Mycobacterium tuberculosis. While direct studies on 4-Nitro-1,3-benzoxazol-2-amine are not available, related nitro-substituted heterocyclic compounds such as nitro-benzothiazinones are known to be potent mechanism-based covalent inhibitors of DprE1. This inhibition is crucial for their strong antimycobacterial properties.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE): These enzymes are therapeutic targets for neurodegenerative diseases like Alzheimer's. Various benzoxazole derivatives have been identified as inhibitors of both AChE and BChE. For example, certain novel benzoxazole and naphthoxazole analogs have demonstrated nanomolar activity against AChE, with one compound showing an IC50 value of 58 nM.

Alpha-Glucosidase: Inhibition of α-glucosidase is a key strategy for managing type 2 diabetes. Studies on related heterocyclic systems, such as 1,3-benzoxazine derivatives, have shown significant inhibitory activity. One such derivative, 4-(7-chloro-2,4-dihydro-1H-benzo[d] nih.govnih.govoxazin-2-yl)phenol, exhibited an IC50 value of 11.5 µM against α-glucosidase. nih.gov Similarly, certain benzothiazine derivatives have shown potent inhibition, with IC50 values as low as 18.25 µM, outperforming the standard drug acarbose. mdpi.com

DNA Gyrase: DNA gyrase is a validated target for antibacterial agents. The benzoxazole scaffold is recognized as an effective inhibitor of DNA topoisomerases, including DNA gyrase. researchgate.net This inhibition is considered a key mechanism for the antibacterial activity of this class of compounds. researchgate.net Furthermore, related structures like benzisoxazole and benzothiazole (B30560) have been incorporated into novel DNA gyrase inhibitors with potent activity against multidrug-resistant bacteria. nih.govnih.gov

Molecular docking studies have provided insights into how these compounds interact with their enzyme targets at a molecular level.

Interactions with α-Glucosidase: Docking analyses of inhibitors with α-glucosidase have shown that these molecules fit into the hydrophobic pocket of the enzyme's active site. mdpi.com The binding is often stabilized by hydrogen bonds with key polar amino acid residues such as Aspartic acid (Asp), Glutamic acid (Glu), Phenylalanine (Phe), Tyrosine (Tyr), and Arginine (Arg). mdpi.commdpi.com

Interactions with DNA: The interaction of benzoxazole derivatives with DNA, a mechanism relevant to anticancer and antimicrobial activity, has also been studied. Docking simulations suggest that these compounds can act as intercalators or minor groove binders, with interactions stabilized by π-stacking and intermolecular hydrogen bonds.

Antimicrobial Research (In Vitro)

Derivatives of the benzoxazole family have been extensively evaluated for their in vitro activity against a wide spectrum of bacterial and fungal pathogens.

The benzoxazole nucleus is a common feature in compounds with broad-spectrum antibacterial potential. nih.gov Activity is highly dependent on the substitutions at various positions on the ring system. mdpi.com For instance, a novel benzoxazole-nitrothiophene compound, IITR00803, showed significant efficacy against enteric pathogens with Minimum Inhibitory Concentrations (MICs) ranging from 4 to 16 µg/mL. nih.gov A broad screening of twenty-nine different benzoxazole derivatives revealed that many possessed activity against Gram-positive strains like Staphylococcus aureus and Bacillus subtilis, while a subset also inhibited Gram-negative strains like Escherichia coli. researchgate.net

Table 1: In Vitro Antibacterial Activity of Selected Benzoxazole Derivatives

The benzoxazole scaffold is a promising pharmacophore for the development of new antifungal agents. nih.gov Research into 2-aminobenzoxazole (B146116) derivatives, which are structurally very similar to this compound, has shown excellent and broad-spectrum antifungal activities against numerous phytopathogenic fungi. nih.gov Several of these compounds displayed potent activity with EC50 values ranging from 1.48 to 16.6 µg/mL, significantly outperforming the commercial fungicide hymexazol. nih.gov Similarly, a study on 2-(4-nitrophenyl)-1,3-benzoxazole, a structural isomer of the target compound, showed inhibitory activity specifically against yeast strains like Candida albicans. farmaciajournal.com

Table 2: In Vitro Antifungal Activity of Selected 2-Aminobenzoxazole Derivatives

Anticancer Activity (In Vitro Cytotoxicity on Cell Lines)

The benzoxazole core is a key structural motif in the design of novel anticancer agents. A recent study synthesized a series of benzoxazole-based amides and sulfonamides and tested their in vitro antiproliferative activity against a panel of eight cancer cell lines. nih.gov One of the most potent compounds identified, a sulfonamide derivative, showed significant cytotoxicity, particularly in the colorectal cancer cell lines HT-29 and HCT116. nih.gov This compound was found to induce a concentration-dependent activation of caspases and cause cell-cycle arrest in these cancer models. nih.gov

Table 3: In Vitro Cytotoxicity of a Selected Benzoxazole Derivative (3f)

*GI50: Concentration required to inhibit cell growth by 50%.

Antioxidant Capacity and Mechanisms (In Vitro)

The antioxidant potential of the benzoxazole scaffold, particularly derivatives bearing nitro and amino substituents, has been a subject of scientific investigation. While direct studies on this compound are limited, research on analogous structures provides significant insights into its potential radical-scavenging capabilities. The antioxidant activity of these compounds is typically evaluated using cell-free chemical assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay and the Ferric Reducing Antioxidant Power (FRAP) assay. nih.govresearchgate.net

For instance, studies on a range of benzimidazole/benzothiazole-2-carboxamides, which share structural similarities with benzoxazoles and include nitro- and amino-substituted moieties, have demonstrated notable antioxidative activity in DPPH and FRAP assays. nih.govresearchgate.net Similarly, certain isoxazole (B147169) derivatives, another class of azole compounds, have shown high potency in DPPH assays, with some compounds exhibiting significantly lower IC50 values (indicating higher potency) than the standard antioxidant, Trolox. nih.gov Research into 5-nitro-benzoxazole derivatives has also identified compounds with significant radical scavenging capacity. researchgate.net

The mechanism of antioxidant action for these types of compounds is often attributed to their ability to donate a hydrogen atom or an electron to stabilize free radicals. mdpi.com The specific positioning of electron-withdrawing groups, like the nitro group, and electron-donating groups can modulate this activity. mdpi.com

Table 1: In Vitro Antioxidant Activity of Selected Azole Derivatives

| Compound Class | Assay | Key Findings | Reference |

|---|---|---|---|

| Isoxazole-carboxamide derivatives | DPPH | Compound 2a showed an IC50 of 0.45 µg/ml, and compound 2c had an IC50 of 0.47 µg/ml, both more potent than Trolox (IC50 = 3.10 µg/ml). nih.gov | nih.gov |

| Isoxazole derivatives | DPPH | Compound C3 showed an IC50 value of 10.96 µM; Compound C5 had an IC50 of 13.12 µM. nih.gov | nih.gov |

This table presents data for structurally related compounds to illustrate the antioxidant potential of the broader chemical class.

Cellular and Molecular Interactions

Bioreduction of Nitro Group and Formation of Reactive Intermediates

The nitro group of this compound is susceptible to enzymatic reduction within a biological milieu. This bioreduction is a critical metabolic pathway for nitroaromatic compounds. researchgate.netmdpi.com The process is typically catalyzed by a group of flavin-dependent enzymes known as nitroreductases (NRs), which utilize NAD(P)H as a reducing agent. researchgate.netresearchgate.netgoogle.com

The reduction occurs in a stepwise manner. The initial two-electron reduction converts the nitro group (-NO₂) to a nitroso intermediate (-NO). A subsequent two-electron reduction yields a hydroxylamine (B1172632) intermediate (-NHOH). researchgate.net Finally, a further reduction converts the hydroxylamine to the corresponding amine (-NH₂). researchgate.net

Nitroaromatic Reduction Pathway: -NO₂ → -NO → -NHOH → -NH₂

Both the nitroso and hydroxylamine intermediates are highly reactive electrophilic species. researchgate.netgoogle.com The incomplete reduction of the nitro group can lead to the accumulation of these toxic intermediates, which can form adducts with cellular macromolecules like DNA and proteins, contributing to cytotoxicity. researchgate.net Under certain conditions, these unstable intermediates can also react with each other to form more stable side-products, such as azoxy compounds. researchgate.netgoogle.com The efficiency and outcome of this reduction pathway can be influenced by factors like the specific nitroreductase enzyme involved, the availability of NAD(P)H cofactors, and the local oxygen concentration. researchgate.netmdpi.com

Modulation of Gene Expression in Cellular Contexts

Derivatives of the benzoxazole scaffold have been shown to modulate the expression of specific genes, particularly in the context of inflammation and cancer. Research has demonstrated that novel compounds synthesized from substituted-N-(4-nitrophenyl)benzo[d]oxazol-2-amine precursors can inhibit the expression of pro-inflammatory cytokines. mdpi.com

In one study, specific benzoxazole derivatives were evaluated for their effect on lipopolysaccharide (LPS)-induced inflammation in vitro. The results showed that several of these compounds were capable of potently inhibiting the mRNA expression of Interleukin-1β (IL-1β) and Interleukin-6 (IL-6), two key cytokines involved in the inflammatory response. mdpi.com

Furthermore, other benzoxazole analogues have been found to influence gene expression pathways related to cancer cell proliferation and survival. For example, certain derivatives act as agonists of the aryl hydrocarbon receptor (AhR), leading to the induction of cytochrome P450 CYP1A1 gene expression. nih.gov Other studies have shown that benzoxazole compounds can decrease the expression of anti-apoptotic proteins like Bcl-2 and Bcl-xL and inhibit key signaling proteins such as NF-κB and Akt. researchgate.netnih.gov

Table 2: Modulation of Gene Expression by Benzoxazole Derivatives

| Derivative Class | Cellular Context | Target Gene/Protein | Observed Effect | Reference |

|---|---|---|---|---|

| 4-amino-N-(4-(benzo[d]oxazol-2-ylamino)phenyl)butanamides | LPS-induced inflammation | IL-1β mRNA, IL-6 mRNA | Potent inhibition of expression | mdpi.com |

| Phortress Analogues (benzoxazoles) | Cancer cells | CYP1A1 | Induction of gene expression | nih.gov |

| Benzoxazole-Benzamide Conjugates | Cancer cells | Bcl-2, Bcl-xL | Inhibition of protein expression | nih.gov |

Role as Fluorogenic Probes in Biological Detection and Imaging Research

The nitrobenzoxadiazole (NBD) scaffold, a close structural analogue of nitrobenzoxazole, is a well-established and versatile fluorophore used extensively in the development of fluorogenic probes for biological detection and imaging. rsc.orgnih.gov The principles governing NBD probes are directly applicable to the potential use of this compound in this field.

NBD-based probes often function as "turn-on" sensors. The electron-withdrawing nitro group typically quenches the fluorescence of the benzoxadiazole core through mechanisms like photoinduced electron transfer (PET). nih.gov When the probe interacts with its specific target analyte, a chemical reaction or a conformational change disrupts this quenching mechanism, leading to a significant enhancement in fluorescence intensity. nih.govrsc.org

This fluorogenic property has been exploited to create a wide array of probes for various biological targets:

Amino Acids: Reagents like 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) are classic fluorogenic labeling agents used for the highly sensitive detection of amino acids and other primary and secondary amines. nih.govsemanticscholar.org

Ions and Small Molecules: Probes have been designed for the selective detection of species such as mercury ions (Hg²⁺) and hydrogen sulfide (B99878) (H₂S). rsc.orgnih.gov For example, a specific NBD-based probe demonstrated a 75-fold increase in near-infrared (NIR) fluorescence upon reacting with H₂S, enabling its imaging in inflammatory and tumor models. rsc.orgresearchgate.net

Cellular Imaging: The small size and environment-sensitive fluorescence of the NBD scaffold make it ideal for visualizing specific cellular components and processes. nih.govrsc.org NBD derivatives have been successfully used to label and visualize mitochondria and other organelles in living cells. rsc.org

The utility of these probes is enhanced by their favorable photophysical properties, which can include large Stokes shifts (the separation between excitation and emission maxima) and emission in the visible or even near-infrared range, making them valuable tools for complex biological systems. rsc.org

Table 3: Examples of Nitrobenzoxadiazole (NBD)-Based Fluorogenic Probes

| Probe Name/Type | Target Analyte/Application | Principle of Detection | Reference |

|---|---|---|---|

| NBD-F (4-fluoro-7-nitro-2,1,3-benzoxadiazole) | Amino Acids / Amines | Nucleophilic substitution reaction leads to highly fluorescent derivative. nih.gov | nih.gov |

| ANBD-based probe | Mercury (Hg²⁺) | Hg²⁺-induced reaction causes a 46-fold fluorescence enhancement. nih.gov | nih.gov |

| CX-N | Hydrogen Sulfide (H₂S) | Specific reaction with H₂S results in a 75-fold increase in NIR fluorescence. rsc.orgresearchgate.net | rsc.orgresearchgate.net |

Advanced Applications and Materials Science Potential

Role as Synthetic Intermediates in the Construction of Complex Chemical Architectures

The 2-substituted benzoxazole (B165842) framework is a foundational element in medicinal chemistry and materials science, recognized for its presence in a wide array of pharmacologically active agents and functional organic materials. mdpi.com The traditional and most common method for creating this scaffold involves the condensation of 2-aminophenols with various carbonyl compounds, such as aldehydes, carboxylic acids, or acyl chlorides. mdpi.com

4-Nitro-1,3-benzoxazol-2-amine serves as an exemplary synthetic intermediate for several key reasons:

The 2-amino group provides a reactive site for further functionalization, allowing for the extension of the molecular structure through the formation of amides, ureas, or Schiff bases. This versatility enables the covalent linking of the benzoxazole core to other molecular fragments, building more elaborate and complex architectures.

The benzoxazole nucleus itself can be synthesized through various established methods, including metal-catalyzed oxidative coupling reactions and intramolecular cyclizations, highlighting the robustness of this heterocyclic system in synthetic chemistry. researchgate.net

The nitro group on the benzene (B151609) ring can be chemically modified, most commonly through reduction to an amino group, providing another site for subsequent chemical reactions. This dual functionality allows for the stepwise construction of highly substituted and complex benzoxazole derivatives.

The development of efficient, metal-free, and economical methods for synthesizing 2-substituted benzoxazoles continues to be an active area of research, underscoring the importance of these compounds as versatile building blocks. mdpi.com

Potential in Organic Electronics and Optoelectronics Research